molecular formula C6H12N2O2 B134997 (1R,2S)-2-Hydroxycyclopentane-1-carbohydrazide CAS No. 130023-71-1

(1R,2S)-2-Hydroxycyclopentane-1-carbohydrazide

Cat. No. B134997
M. Wt: 144.17 g/mol
InChI Key: WJADOCJMCWWZQH-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-2-Hydroxycyclopentane-1-carbohydrazide, also known as ADAH, is a chemical compound that has been studied for its potential use in the field of medicine. It is a hydrazide derivative of cyclopentane, and its chemical structure is shown below:

Mechanism Of Action

The exact mechanism of action of (1R,2S)-2-Hydroxycyclopentane-1-carbohydrazide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

(1R,2S)-2-Hydroxycyclopentane-1-carbohydrazide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of certain signaling pathways and enzymes. It may also have anti-inflammatory effects and may improve glucose metabolism in diabetic patients.

Advantages And Limitations For Lab Experiments

(1R,2S)-2-Hydroxycyclopentane-1-carbohydrazide has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, it also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several possible future directions for research on (1R,2S)-2-Hydroxycyclopentane-1-carbohydrazide, including:
1. Further studies on its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.
2. Development of new synthetic methods for (1R,2S)-2-Hydroxycyclopentane-1-carbohydrazide and its derivatives.
3. Exploration of its potential use as a drug delivery system.
4. Investigation of its potential toxicity and safety profile.
5. Studies on its pharmacokinetics and pharmacodynamics in animal models and humans.
Conclusion:
(1R,2S)-2-Hydroxycyclopentane-1-carbohydrazide is a promising chemical compound that has potential applications in the field of medicine. Its anti-tumor and anti-inflammatory effects, as well as its potential use as a drug delivery system, make it an interesting area of research. However, further studies are needed to fully understand its mechanisms of action and potential uses.

Synthesis Methods

(1R,2S)-2-Hydroxycyclopentane-1-carbohydrazide can be synthesized using a variety of methods, including the reaction of cyclopentanone with hydrazine hydrate in the presence of a catalyst. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

(1R,2S)-2-Hydroxycyclopentane-1-carbohydrazide has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. It has been shown to have anti-tumor activity in vitro and in vivo, and it may also have anti-inflammatory effects. Additionally, (1R,2S)-2-Hydroxycyclopentane-1-carbohydrazide has been studied for its potential use as a drug delivery system.

properties

CAS RN

130023-71-1

Product Name

(1R,2S)-2-Hydroxycyclopentane-1-carbohydrazide

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

(1R,2S)-2-hydroxycyclopentane-1-carbohydrazide

InChI

InChI=1S/C6H12N2O2/c7-8-6(10)4-2-1-3-5(4)9/h4-5,9H,1-3,7H2,(H,8,10)/t4-,5+/m1/s1

InChI Key

WJADOCJMCWWZQH-UHNVWZDZSA-N

Isomeric SMILES

C1C[C@H]([C@H](C1)O)C(=O)NN

SMILES

C1CC(C(C1)O)C(=O)NN

Canonical SMILES

C1CC(C(C1)O)C(=O)NN

synonyms

Cyclopentanecarboxylic acid, 2-hydroxy-, hydrazide, cis- (9CI)

Origin of Product

United States

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